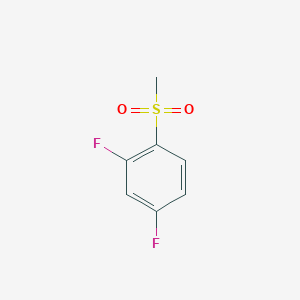

2,4-Difluoro-1-(methylsulfonyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERFJRMBVQTJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946487 | |

| Record name | 2,4-Difluoro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236739-02-9 | |

| Record name | 2,4-Difluoro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 236739-02-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Difluoro-1-(methylsulfonyl)benzene

Introduction

2,4-Difluoro-1-(methylsulfonyl)benzene is a key aromatic building block of significant interest to researchers in medicinal chemistry and agrochemical development. Its unique electronic and structural features, arising from the interplay between a potent electron-withdrawing methylsulfonyl group and two fluorine substituents, render it a highly valuable intermediate for constructing complex molecular architectures. The fluorine atoms not only serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions but can also impart desirable properties to the final active ingredients, such as enhanced metabolic stability, increased membrane permeability, and improved binding affinity.

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis.

Core Properties

The key physicochemical properties of this compound (CAS No: 236739-02-9) are summarized below. These data are essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C7H6F2O2S | [1] |

| Molecular Weight | 192.18 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Boiling Point | ~302-308 °C at 760 mmHg | [2][3] |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Signature

While a dedicated public spectrum was not available, the structural features of this compound allow for a confident prediction of its key spectroscopic characteristics.

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The aromatic protons will exhibit complex splitting patterns (multiplets) due to both proton-proton (3JHH) and proton-fluorine (3JHF, 4JHF) coupling. The methyl protons of the sulfonyl group will appear as a sharp singlet, typically in the δ 3.0-3.5 ppm range, shifted downfield due to the deshielding effect of the adjacent sulfonyl group.

-

13C NMR: The carbon spectrum will display seven unique signals. The carbons directly bonded to fluorine (C2 and C4) will appear as doublets due to strong one-bond carbon-fluorine coupling (1JCF), a characteristic feature that confirms the presence and position of the fluorine atoms. The remaining aromatic carbons will also show smaller C-F couplings.

-

19F NMR: The fluorine NMR spectrum provides the most direct evidence of the fluorine environments. Two distinct signals are expected, one for the fluorine at C2 and one for the fluorine at C4. Each signal will be split by the adjacent aromatic protons and by each other, providing crucial information for structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl group (O=S=O), typically appearing in the regions of 1350-1300 cm-1 (asymmetric stretch) and 1160-1120 cm-1 (symmetric stretch). Additional bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the powerful activating effect of the methylsulfonyl group on the aromatic ring.

The Activated Aromatic System

The methylsulfonyl (-SO2CH3) group is one of the strongest electron-withdrawing groups used in organic synthesis. Through both inductive and resonance effects, it withdraws electron density from the benzene ring, making the ring electron-deficient (electrophilic). This pronounced electron deficiency is critical, as it makes the aromatic ring susceptible to attack by nucleophiles.

The fluorine atoms at positions 2 (ortho) and 4 (para) to the sulfonyl group are consequently highly activated towards displacement. This activation is a cornerstone of the molecule's utility, enabling facile and often regioselective nucleophilic aromatic substitution (SNAr) reactions.[4]

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound is SNAr. This reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: A nucleophile (Nu-) attacks one of the electron-deficient carbons bearing a fluorine atom (C2 or C4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge in this complex is delocalized onto the electron-withdrawing sulfonyl group, which provides substantial stabilization and is the causal reason for the facile nature of the reaction.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group.

Caption: Generalized workflow for the SNAr mechanism.

Regioselectivity: The fluorine atom at the C4 position (para to the sulfonyl group) is generally more reactive and is typically displaced first. This is because the negative charge in the Meisenheimer complex formed upon attack at C4 can be delocalized directly onto the oxygen atoms of the sulfonyl group via resonance, providing superior stabilization compared to attack at the C2 (ortho) position. This predictable regioselectivity is a significant advantage in multistep synthesis.

Synthetic Utility and Protocols

The reliable reactivity of this compound makes it a workhorse reagent for introducing the 2,4-difluorophenylsulfonyl scaffold into target molecules.[3]

Application as a Synthetic Intermediate

This compound serves as a crucial precursor in the synthesis of a wide range of molecules. By reacting it with various nucleophiles (amines, alcohols, thiols), complex derivatives can be readily prepared.[4] For example, reaction with a primary amine yields a secondary amine derivative, which can be a key pharmacophore in kinase inhibitors or other drug candidates. The remaining fluorine atom at the C2 position can then be displaced in a subsequent SNAr reaction with a different nucleophile, allowing for the controlled, sequential construction of highly functionalized aromatic systems.

Representative Experimental Protocol: SNAr with Benzylamine

This protocol describes a typical procedure for the monosubstitution reaction at the C4 position.

Objective: To synthesize 4-(benzylamino)-2-fluoro-1-(methylsulfonyl)benzene.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Acetonitrile (CH3CN) or Dimethylformamide (DMF) as solvent

Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 5.20 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (1.44 g, 10.4 mmol) followed by the solvent (20 mL of acetonitrile).

-

Nucleophile Addition: While stirring the suspension, add benzylamine (0.62 mL, 5.72 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Causality: The use of a weak base like K2CO3 is crucial to neutralize the hydrofluoric acid (HF) that is formed in situ as the reaction proceeds, preventing potential side reactions and protonation of the amine nucleophile. Acetonitrile is a common polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

Safety and Handling

This compound is an activated electrophilic compound and should be handled with appropriate care in a well-ventilated fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]

Note: Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.[5]

Conclusion

This compound is a synthetically versatile and highly valuable building block for modern organic synthesis. Its chemical properties are dominated by a strongly activated aromatic system that undergoes predictable and efficient nucleophilic aromatic substitution. A clear understanding of its reactivity, particularly the SNAr mechanism and its inherent regioselectivity, empowers researchers and drug development professionals to strategically incorporate the difluorophenylsulfonyl motif into novel compounds with potential applications in pharmaceuticals and agrochemicals.

References

-

ChemBK. 2,4-difluoro-1-(methylsulfonylmethyl)benzene. Available from: [Link]

-

LookChem. 1,4-Difluoro-2-(methylsulfonyl)benzene. Available from: [Link]

-

PubChem. 2,4-Difluoro-benzenesulfonic acid. Available from: [Link]

-

West Liberty University. Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Available from: [Link]

-

MySkinRecipes. 1,2-Difluoro-4-(methylsulfonyl)benzene. Available from: [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available from: [Link]

-

National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

Sources

- 1. 236739-02-9|this compound|BLD Pharm [bldpharm.com]

- 2. Cas 236739-03-0,1,4-Difluoro-2-(methylsulfonyl)benzene | lookchem [lookchem.com]

- 3. 1,2-Difluoro-4-(methylsulfonyl)benzene [myskinrecipes.com]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. fishersci.com [fishersci.com]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2,4-Difluoro-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectral data for 2,4-Difluoro-1-(methylsulfonyl)benzene, a compound of interest in medicinal chemistry due to the prevalence of the fluorinated phenyl sulfone motif in bioactive molecules.

The presence of fluorine atoms and a methylsulfonyl group on the benzene ring introduces distinct electronic effects that significantly influence the chemical shifts and coupling constants of the aromatic protons and carbons. Understanding these spectral features is crucial for chemists to confirm the identity and purity of their synthesized compounds, as well as to gain insights into the electronic environment of the molecule. This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra, a comprehensive experimental protocol for data acquisition, and a discussion of the underlying principles governing the observed spectral patterns.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on established substituent chemical shift (SCS) increments for fluoro and methylsulfonyl groups on a benzene ring.[1][2] The predictions also incorporate typical coupling constants observed in fluorinated aromatic systems.[3][4][5]

Molecular Structure and Numbering

Caption: Workflow for NMR data processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for scientists working with this compound or structurally related molecules. The detailed experimental protocol outlines a robust methodology for acquiring high-quality NMR data, ensuring reliable structural characterization. By understanding the principles behind the spectral features and adhering to rigorous experimental practices, researchers can confidently utilize NMR spectroscopy as a cornerstone of their chemical analysis workflows in drug discovery and development.

References

- Bax, A., & Freeman, R. (1981). Investigation of ¹³C-¹³C long-range coupling in natural abundance samples. Journal of Magnetic Resonance, 44(3), 542-561.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Guillou, F., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(4), 548. [Link]

- Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Georgia Institute of Technology NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

- Lindon, J. C., Nicholson, J. K., & Everett, J. R. (1999). NMR spectroscopy of biofluids and tissues. Annual reports on NMR spectroscopy, 38, 1-88.

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1045-1055. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR spectroscopy. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. Retrieved from [Link]

- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.

- Abraham, R. J., & Mobli, M. (2008). Modelling ¹H NMR spectra of organic compounds. John Wiley & Sons.

- Mallory, F. B., & Mallory, C. W. (1985). Through-space ¹⁹F,¹⁹F spin-spin coupling. Journal of the American Chemical Society, 107(17), 4816-4823.

-

University of Oregon. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Field, L. D., & Sternhell, S. (Eds.). (1989). Analytical NMR. John Wiley & Sons.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- James, T. L. (1995). Nuclear magnetic resonance of biological macromolecules. Academic Press.

-

Michigan State University Department of Chemistry. (n.d.). Carbon Chemical Shift Ranges. Retrieved from [Link]

Sources

A Technical Guide to the Key Reactive Sites of 2,4-Difluoro-1-(methylsulfonyl)benzene: A Framework for Synthetic Strategy

Abstract: 2,4-Difluoro-1-(methylsulfonyl)benzene stands as a pivotal building block in modern synthetic chemistry, particularly within the realms of drug discovery and advanced materials. Its utility is derived from a highly activated aromatic system, where the interplay between two fluorine substituents and a potent methylsulfonyl group dictates a predictable yet versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic landscape and delineates the principal pathways for its functionalization. We will explore the nuanced regioselectivity of Nucleophilic Aromatic Substitution (SNAr) at the C-F bonds and the precision of C-H activation via Directed ortho-Metalation (DoM), offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Electronic Architecture: Understanding the Foundation of Reactivity

The reactivity of this compound is fundamentally governed by the powerful electron-withdrawing nature of its substituents. The methylsulfonyl (-SO₂Me) group, positioned at C1, is one of the strongest electron-withdrawing groups used in synthetic chemistry. It deactivates the entire aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.

Compounding this effect are the two fluorine atoms at C2 and C4. While halogens possess a dual electronic nature (inductive withdrawal and resonance donation), fluorine's extreme electronegativity ensures its inductive effect is dominant. Therefore, all three substituents work in concert to dramatically lower the electron density of the benzene ring, rendering it "electron-deficient" and exceptionally primed for reactions with nucleophiles.

This electronic arrangement establishes two primary avenues for synthetic transformation:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the C4 position, serve as excellent leaving groups in the presence of a suitable nucleophile.

-

Directed ortho-Metalation (DoM): The sulfonyl group is a powerful Directed Metalation Group (DMG), capable of directing strong bases to deprotonate the adjacent C-H bond at the C6 position with high fidelity.[1][2]

The logical relationship between the molecule's structure and its primary reaction pathways can be visualized as follows:

Caption: Logical flow from structural features to key reactive pathways.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most exploited pathway for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] Subsequent expulsion of the leaving group (in this case, fluoride) restores aromaticity.

Regioselectivity: The C4 vs. C2 Position

A critical consideration for this molecule is regioselectivity: will an incoming nucleophile displace the fluorine at C4 (para to the sulfonyl group) or at C2 (ortho to the sulfonyl group)?

-

Electronic Control: The para position (C4) receives the strongest resonance stabilization from the sulfonyl group. Attack at C4 allows the negative charge of the Meisenheimer complex to be delocalized directly onto the highly electronegative oxygen atoms of the sulfonyl group. This provides a powerful thermodynamic driving force, making C4 the kinetically and thermodynamically favored site of attack for most nucleophiles.

-

Steric Hindrance: The C2 position is sterically more hindered, flanked by the bulky sulfonyl group at C1 and the C3-H. This further disfavors attack at C2 compared to the more accessible C4 position.

While substitution at C4 is dominant, the choice of solvent and nucleophile can influence the outcome. For instance, in related difluoroaromatic systems, nonpolar solvents have been shown to sometimes favor ortho substitution by stabilizing a more compact transition state.[4][5] However, for this compound, the overwhelming electronic preference for C4 makes it the primary reactive site for SNAr.

Caption: Competing SNAr pathways, highlighting the favored C4 attack.

Scope and Applications

This selective C4-substitution is a cornerstone of its use in medicinal chemistry. It allows for the precise installation of various pharmacophoric fragments. A prominent example is in the synthesis of Bromodomain and Extraterminal Domain (BET) inhibitors, where a diaryl ether linkage is often formed via an SNAr reaction between a phenol and an activated fluoroaromatic ring.[6]

| Nucleophile Type | Example Nucleophile | Typical Conditions | Expected Outcome | Application Area |

| O-Nucleophile | 4-Nitrophenol | K₂CO₃, DMF, 80 °C | Selective C4 substitution | Diaryl ether synthesis[7], BET inhibitors[6] |

| N-Nucleophile | Cyclohexylamine | Et₃N, DMSO, 56 °C | Selective C4 substitution | Synthesis of sulfonamides[8], Kinase inhibitors |

| S-Nucleophile | N-acetylcysteamine | Et₃N, MeOH, rt | Selective C4 substitution | Bioactive thioether synthesis[8] |

Experimental Protocol: Synthesis of a Diaryl Ether via SNAr

This protocol describes a typical procedure for the reaction of this compound with a phenolic nucleophile, a key step in constructing molecules like the core of Mivebresib.[6]

Objective: To synthesize 2-Fluoro-4-(phenyloxy)-1-(methylsulfonyl)benzene.

Materials:

-

This compound (1.0 equiv)

-

Phenol (1.1 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and phenol.

-

Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

-

Add the powdered potassium carbonate to the solution. The base acts as a proton scavenger for the phenol.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

Trustworthiness: The progress of the reaction can be self-validated by LC-MS, which will show the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the product (M+H⁺). The regioselectivity can be confirmed unequivocally by ¹H and ¹⁹F NMR spectroscopy.

Pathway II: Directed ortho-Metalation (DoM)

While SNAr modifies the molecule at the C-F bonds, Directed ortho-Metalation provides a powerful and orthogonal strategy to functionalize a C-H bond with surgical precision. The sulfonyl group acts as a potent Lewis basic "handle" that coordinates to an organolithium base, such as n-butyllithium (n-BuLi).[9][10] This chelation dramatically increases the kinetic acidity of the adjacent ortho protons, allowing for selective deprotonation.

Regioselectivity: The C6 Position

The molecule has three C-H bonds at positions C3, C5, and C6.

-

C6-H: This proton is ortho to the powerful sulfonyl DMG. It is the most acidic and will be selectively removed by the organolithium base.

-

C3-H & C5-H: These protons are significantly less acidic and are not adjacent to the directing group, so they remain untouched under standard DoM conditions.

The reaction generates a transient aryllithium species, which is a highly potent nucleophile and can be trapped with a wide variety of electrophiles (E⁺) to install a new functional group exclusively at the C6 position.

Caption: Stepwise workflow for Directed ortho-Metalation at the C6 position.

Experimental Protocol: DoM and Electrophilic Quench

This protocol outlines a general procedure for the lithiation and subsequent functionalization of the C6 position.

Objective: To synthesize 6-Iodo-2,4-difluoro-1-(methylsulfonyl)benzene.

Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (1.1 equiv, solution in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (I₂, 1.2 equiv) dissolved in anhydrous THF

Procedure:

-

Setup: Under an inert atmosphere (Argon), add this compound to a flame-dried, three-neck flask. Dissolve it in anhydrous THF.

-

Litihiation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise via syringe over 15 minutes. The formation of the aryllithium may be indicated by a color change.

-

Stir the solution at -78 °C for 1 hour to ensure complete metalation.

-

Quench: Slowly add the solution of iodine in THF to the reaction mixture at -78 °C. The dark color of the iodine will dissipate upon reaction.

-

Allow the reaction to stir for an additional hour at -78 °C, then slowly warm to room temperature.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine, followed by water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude material via column chromatography or recrystallization to obtain the C6-iodinated product.

Trustworthiness: This protocol is self-validating. Successful lithiation and quench are confirmed by the incorporation of the electrophile, verifiable by mass spectrometry. The exclusive C6-regiochemistry can be confirmed by ¹H NMR, which will show the disappearance of one aromatic proton signal and characteristic shifts in the remaining protons, and by Nuclear Overhauser Effect (NOE) experiments if necessary.

Conclusion: A Dually Reactive Scaffold for Complex Synthesis

The synthetic utility of this compound is rooted in its two distinct and highly reliable reactive sites. The C4-fluorine provides a dependable handle for SNAr reactions, enabling the construction of critical ether, amine, and thioether linkages. In an orthogonal fashion, the C6 C-H bond offers a site for precise functionalization through Directed ortho-Metalation. This dual reactivity allows for sequential, multi-step syntheses where different fragments can be introduced in a controlled manner, making it an invaluable tool for constructing the complex molecular architectures required in modern drug discovery and materials science.

References

-

ResearchGate. ChemInform Abstract: Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. Available at: [Link]

-

ACS Publications. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Organic Process Research & Development. Available at: [Link]

-

National Institutes of Health. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC. Available at: [Link]

-

ACS Publications. Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides | Organic Letters. Available at: [Link]

-

Wikipedia. Directed ortho metalation. Available at: [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]

-

University of Liverpool. Directed (ortho) Metallation. Available at: [Link]

-

MDPI. Sequential direct SNAr reactions of pentafluorobenzenes with azole or indole derivatives. Available at: [Link]

-

Semantic Scholar. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Available at: [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions - PMC. Available at: [Link]

-

National Institutes of Health. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. Available at: [Link]

-

ACS Publications. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII | Journal of Medicinal Chemistry. Available at: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]

-

MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

-

National Institutes of Health. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Available at: [Link]

-

ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. Available at: [Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

-

National Institutes of Health. 2,4-Difluoro-1-(4-nitrophenoxy)benzene | C12H7F2NO3 - PubChem. Available at: [Link]

Sources

- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]

- 6. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Difluoro-1-(4-nitrophenoxy)benzene | C12H7F2NO3 | CID 3015409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. uwindsor.ca [uwindsor.ca]

Commercial suppliers and availability of 2,4-Difluoro-1-(methylsulfonyl)benzene

An In-Depth Technical Guide to 2,4-Difluoro-1-(methylsulfonyl)benzene for Advanced Synthesis

Introduction: A Versatile Building Block for Modern Chemistry

This compound (CAS No. 236739-02-9) is a specialized aromatic building block of significant interest to researchers in drug discovery, agrochemicals, and materials science.[1][2] Its utility stems from a highly activated aromatic system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The molecule's architecture, featuring two fluorine atoms and a potent electron-withdrawing methylsulfonyl group, creates a profoundly electron-deficient phenyl ring. This electronic arrangement facilitates the displacement of the fluorine atoms—typically the one positioned para to the sulfonyl group—by a wide array of nucleophiles.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4] As such, reagents like this compound serve as critical intermediates for introducing the fluorinated sulfonylphenyl motif into complex target molecules. This guide provides an in-depth overview of its commercial availability, core reactivity, applications, and safe handling protocols for professionals in the field.

Physicochemical Properties and Commercial Availability

This reagent is a solid at room temperature and is offered by several fine chemical suppliers, primarily for research and development purposes.

| Property | Value | Source |

| CAS Number | 236739-02-9 | [1][2] |

| Molecular Formula | C₇H₆F₂O₂S | [1][2] |

| Molecular Weight | 192.18 g/mol | [1][2] |

| Storage | Sealed in dry, 2-8°C | [2][5] |

Table 1: Commercial Supplier Overview

The following table summarizes the availability from a selection of commercial suppliers. Pricing and stock levels are subject to change and should be verified on the respective supplier websites.

| Supplier | Purity/Grade | Available Quantities |

| BLDpharm | ≥95% | 1g, 5g, 25g |

| Sigma-Aldrich | Research Grade | Inquire |

| Atomaxchem | Inquire | Inquire |

Core Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its high reactivity towards nucleophiles via the addition-elimination mechanism of SNAr.[6][7] This is not a classical SN1 or SN2 reaction; instead, it involves a two-step process.

-

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

-

Elimination of Leaving Group: The aromaticity is restored as the leaving group (fluoride ion) is expelled.

The reaction is dramatically accelerated by the presence of strong electron-withdrawing groups, such as the methylsulfonyl (-SO₂CH₃) group, which stabilize the negatively charged Meisenheimer intermediate.[8][9] The stabilization is most effective when the withdrawing group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the sulfonyl oxygen atoms via resonance.[9] Consequently, the fluorine atom at the C4 position (para to the sulfonyl group) is significantly more activated and will typically be displaced first.

Caption: The Addition-Elimination mechanism of SNAr.

Applications in Medicinal Chemistry and Synthesis

While specific synthetic examples citing CAS 236739-02-9 are proprietary or emerging, the utility of its structural class is well-documented. Highly fluorinated benzenesulfonamides are key precursors for potent and selective enzyme inhibitors.[10] For instance, analogous building blocks are used in the synthesis of inhibitors for carbonic anhydrases IX and XII, which are implicated in cancer.[10] The reaction involves the sequential displacement of fluorine atoms with various amine nucleophiles to build molecular complexity.

The typical application involves reacting this compound with a primary or secondary amine, an alcohol, or a thiol in the presence of a non-nucleophilic base to yield the corresponding substituted product. This reaction serves as a cornerstone for constructing libraries of compounds for screening in drug discovery programs.

Experimental Protocol: A General Procedure for SNAr

This section provides a detailed, self-validating protocol for a representative SNAr reaction with an amine nucleophile.

Objective: To synthesize 4-(Alkylamino)-2-fluoro-1-(methylsulfonyl)benzene via selective displacement of the para-fluorine atom.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Magnesium Sulfate (MgSO₄), anhydrous

Experimental Workflow:

Caption: Step-by-step workflow for a typical SNAr reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Expert Insight: K₂CO₃ is a mild, inexpensive base suitable for scavenging the HF produced. For sensitive substrates, a soluble organic base like DIPEA may be preferred.

-

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M.

-

Expert Insight: Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cationic counter-ion of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.

-

-

Nucleophile Addition: Add the amine (1.1 eq) to the stirred suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Aqueous Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions. While a specific, comprehensive SDS is not widely available, data from structurally related activated aromatic compounds suggest the following:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[11][13]

-

Storage: Keep the container tightly sealed and store in a cool, dry place, as recommended at 2-8°C.[2][5]

-

Fire & Explosion: Keep away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.[12][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]

Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet provided by the supplier before use.

Conclusion

This compound is a valuable and highly reactive building block for synthetic chemistry. Its utility is centered on the principles of nucleophilic aromatic substitution, enabling the straightforward introduction of a difluoro-sulfonylphenyl moiety into target structures. For researchers in drug discovery and related fields, this reagent offers a reliable pathway to novel compounds with potentially enhanced pharmacological properties. Proper understanding of its reactivity and adherence to safe handling practices are essential for its effective and responsible use in the laboratory.

References

- [Referenced by multiple sources, no direct link]

- [Referenced by multiple sources, no direct link]

- [Referenced by multiple sources, no direct link]

-

Barrow, N. S., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1878. Available at: [Link]

-

BYJU'S. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

- [Referenced by multiple sources, no direct link]

-

MySkinRecipes. 1,2-Difluoro-4-(methylsulfonyl)benzene. Available at: [Link]

- [Referenced by multiple sources, no direct link]

- [Referenced by multiple sources, no direct link]

- [Referenced by multiple sources, no direct link]

-

Angeli, A., et al. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 63(23), 14937–14955. Available at: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

- [Referenced by multiple sources, no direct link]

- [Referenced by multiple sources, no direct link]

- [Referenced by multiple sources, no direct link]

Sources

- 1. This compound | 236739-02-9 [sigmaaldrich.com]

- 2. 236739-02-9|this compound|BLD Pharm [bldpharm.com]

- 3. 1,2-Difluoro-4-(methylsulfonyl)benzene [myskinrecipes.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemscene.com [chemscene.com]

- 6. byjus.com [byjus.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cpchem.com [cpchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,4-Difluoro-1-(methylsulfonyl)benzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-1-(methylsulfonyl)benzene, a pivotal building block in contemporary medicinal chemistry. We delve into its fundamental chemical identity, including its IUPAC name and synonyms, and present a detailed exploration of its physicochemical properties. The guide elucidates a robust, two-step synthetic protocol, starting from readily available precursors, and provides a thorough analysis of its reactivity, with a focus on nucleophilic aromatic substitution (SNAr). Furthermore, we explore the strategic importance of the 2,4-difluorophenyl sulfone motif in drug design, underscoring its role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is This compound . A commonly used and accepted synonym is 2,4-Difluorophenyl methyl sulfone [1].

-

CAS Number: 236739-02-9

-

Molecular Formula: C₇H₆F₂O₂S

-

Molecular Weight: 192.18 g/mol

Physicochemical Data

A comprehensive understanding of a molecule's physical and chemical properties is paramount for its effective utilization in synthesis and drug development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | 71-74 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | General Chemical Knowledge |

| Density | Not available |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process: the formation of the precursor sulfide followed by its oxidation to the sulfone. This approach offers high yields and utilizes readily available starting materials.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step involves a nucleophilic aromatic substitution reaction on 1,2,4-trifluorobenzene to introduce the methylthio group, followed by a controlled oxidation to yield the desired sulfone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Difluoro-1-(methylthio)benzene

This step leverages the principles of nucleophilic aromatic substitution (SNAr), where the highly electronegative fluorine atom at the C1 position of 1,2,4-trifluorobenzene is displaced by the thiomethoxide nucleophile. The fluorine atoms at positions 2 and 4, along with the inherent electron-withdrawing nature of the fluorine atoms, activate the ring towards nucleophilic attack.

-

Materials:

-

1,2,4-Trifluorobenzene

-

Sodium thiomethoxide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 1,2,4-trifluorobenzene (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,4-Difluoro-1-(methylthio)benzene.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Oxidation of 2,4-Difluoro-1-(methylthio)benzene to this compound

The oxidation of the sulfide to the sulfone is a critical step that can be achieved using various oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone® are commonly employed for this transformation due to their efficiency and selectivity[2][3][4].

-

Materials:

-

2,4-Difluoro-1-(methylthio)benzene

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%) or Oxone®

-

Dichloromethane (DCM) or Methanol/Water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure (using m-CPBA):

-

Dissolve 2,4-Difluoro-1-(methylthio)benzene (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting sulfide and the formation of the sulfone.

-

Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous sodium thiosulfate solution.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Reactivity and Mechanistic Rationale

The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing fluorine atoms and the potent electron-withdrawing methylsulfonyl group. This electronic landscape renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a good leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.

The strong electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) and the fluorine atoms deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack. The ortho and para positioning of these activating groups relative to the leaving group (fluorine) is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

Role in Drug Discovery and Development

The 2,4-difluorophenyl sulfone moiety is a privileged scaffold in modern drug discovery, imparting a range of desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

The Strategic Importance of Fluorine and Sulfone Groups

-

Fluorine: The incorporation of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and bioavailability.

-

Sulfone Group: The methylsulfonyl group is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. Its polarity can also influence the solubility and overall physicochemical profile of a molecule.

Application as a Key Building Block in Kinase Inhibitors

The 2,4-difluorophenyl moiety is frequently found in the structure of small molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the readily available literature, the closely related 2,4-difluorophenyl group is a key component in several kinase inhibitors. For instance, the VEGFR-2 kinase inhibitor described by Tu et al. incorporates a 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][5][6]triazine scaffold[7]. The 2,4-difluoro substitution pattern is crucial for the observed biological activity. The synthetic strategies for such molecules often involve the coupling of a 2,4-difluoroaniline derivative, which can be prepared from precursors like this compound through nucleophilic aromatic substitution of one of the fluorine atoms with an amine source, followed by reduction of a nitro group if introduced as an activating group.

Analytical Characterization

Robust analytical data is essential for the unambiguous identification and quality control of this compound.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. | [2] |

| ¹³C NMR | Resonances for the aromatic carbons, including those directly attached to fluorine (showing C-F coupling), and the methyl carbon. | [2] |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. | [2] |

| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental composition. m/z [M]⁺ calcd for C₇H₆F₂O₂S: 192.0057, found 192.0065. | [2] |

| Infrared (IR) | Characteristic strong absorption bands for the S=O stretching of the sulfone group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and C-F stretching vibrations. | [8] |

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, primarily governed by the SNAr mechanism, allows for the strategic introduction of various functionalities. The presence of both fluorine atoms and a methylsulfonyl group provides a unique combination of properties that are highly sought after in modern drug design, particularly in the development of kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, aiming to empower researchers in their quest for novel and effective therapeutic agents.

References

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Inform

- Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central.

- Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzene Thymidine Mimics, Some Related Alpha-Anomers, and Their Evaluation as Antiviral and Anticancer Agents. PubMed.

- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation.

- The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses.

- Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules.

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][5][6]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry.

- FT-ir spectrum of 3,3′-disulfonated-4,4′-difluorodiphenyl sulfone sodium salt.

- 2,4-Difluorophenyl methyl sulfone. Oakwood Chemical.

- Synthetic method of 2,4-difluorobenzene methylamine.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Antiviral compounds.

- Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports.

- Sulfone, methyl phenyl. NIST WebBook.

- Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

- Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. Bioorganic & Medicinal Chemistry.

- Infrared Spectra of Sulfones and Rel

- New Anticancer Agents: Design, Synthesis and Evaluation.

- Fluoroanalogues of anti-cytomegalovirus agent cyclopropavir: synthesis and antiviral activity of (E)- and (Z)-9-{[2,2-bis(hydroxymethyl)-3-fluorocyclopropylidene]methyl}-adenines and guanines. Nucleosides, Nucleotides and Nucleic Acids.

- N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank.

- Synthesis and anticancer activity of novel 3,4-diarylthiazol-2(3H)-ones (imines). European Journal of Medicinal Chemistry.

- Sulfone, bis(p-fluorophenyl). NIST WebBook.

- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.

- Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. Bioorganic & Medicinal Chemistry Letters.

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules.

Sources

- 1. 2,4-Difluorophenyl methyl sulfone [oakwoodchemical.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 2,4-Difluoro-1-(methylsulfonyl)benzene for Pharmaceutical and Chemical Research

Executive Summary

2,4-Difluoro-1-(methylsulfonyl)benzene is a fluorinated aromatic sulfone, a class of compounds of significant interest in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability. A thorough understanding of a compound's solubility is a cornerstone of successful drug development and process chemistry, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive framework for characterizing the solubility of this compound in common laboratory solvents. It combines theoretical principles with a detailed, field-proven experimental protocol, enabling researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

The "like dissolves like" principle is a foundational concept in chemistry, yet it only provides a qualitative prediction of solubility.[1] For a molecule such as this compound, the interplay between the polar methylsulfonyl group (-SO₂CH₃) and the relatively nonpolar, fluorinated benzene ring creates a nuanced solubility profile. The two electron-withdrawing fluorine atoms and the potent sulfonyl group significantly modulate the molecule's dipole moment and its capacity for hydrogen bonding, making its behavior in various solvents non-trivial.

Accurate solubility data is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization.

-

Preformulation: Identifying suitable vehicles for in-vitro and in-vivo testing.

-

Analytical Chemistry: Developing robust analytical methods, particularly for techniques like HPLC.[1][2]

This document serves as a practical guide for researchers to systematically determine and interpret the solubility of this compound.

Physicochemical Properties & Theoretical Solubility Considerations

Before embarking on experimental work, it is crucial to understand the intrinsic properties of the solute. While comprehensive experimental data for this specific isomer is not widely published, we can infer its likely behavior from its structure and data on related compounds.

Table 1: Key Physicochemical Properties of Related Sulfonylbenzenes

| Property | 1,4-Difluoro-2-(methylsulfonyl)benzene | 1-Fluoro-4-(methylsulfonyl)benzene | Notes |

|---|---|---|---|

| Molecular Formula | C₇H₆F₂O₂S[3] | C₇H₇FO₂S[4] | The target compound is an isomer: C₇H₆F₂O₂S. |

| Molecular Weight | 192.18 g/mol [3] | 174.19 g/mol [4] | Isomers share the same molecular weight. |

| Appearance | White to light yellow solid[3] | Solid | Expected to be a solid at room temperature. |

| Boiling Point | 307.8 °C at 760 mmHg[3] | Not Available | High boiling point suggests strong intermolecular forces. |

| Predicted Polarity | Moderately polar | Moderately polar | The sulfone group is highly polar, while the difluorophenyl ring is less polar. |

The presence of the sulfonyl group suggests that this compound will exhibit a preference for polar solvents capable of dipole-dipole interactions. However, the fluorinated aromatic ring will contribute some nonpolar character, potentially allowing for limited solubility in less polar solvents like toluene or diethyl ether. Therefore, a broad range of solvents should be tested to fully map its solubility profile.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[5] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement. The protocol below is a self-validating system designed for accuracy and reproducibility.

The choice of the shake-flask method is deliberate. It is designed to allow the system to reach thermodynamic equilibrium, which is essential for obtaining true solubility data.[6] Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process. Incubation at a controlled temperature is critical because solubility is highly temperature-dependent.[5] Finally, separating the solid and quantifying the dissolved solute via a validated analytical method like HPLC ensures the accuracy of the final measurement.[1][2]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation:

-

To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Using a calibrated pipette, add 1.0 mL of the desired solvent to each vial.

-

Seal the vials tightly with screw caps containing a chemically inert septum (e.g., PTFE-lined).

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary kinetic study can determine the minimum time required.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle by gravity or by brief centrifugation (e.g., 5 minutes at 5000 rpm).[1][6]

-

Carefully withdraw an aliquot of the clear supernatant using a clean syringe.

-

Immediately filter the supernatant through a chemically resistant 0.22 µm syringe filter (PTFE is a good choice) into a clean HPLC vial. This step is critical to remove any microscopic particulate matter.

-

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of standard solutions from the stock.

-

Analyze the filtered sample (and its dilutions, if necessary) using a validated HPLC-UV method.

-

Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was made.

-

Recommended Solvents for Characterization

To build a comprehensive profile, a diverse set of solvents should be tested. The following table provides a suggested list, categorized by their properties.

Table 2: Suggested Solvents for Solubility Screening

| Category | Solvent | Rationale | Boiling Point (°C)[7][8] |

|---|---|---|---|

| Polar Aprotic | Acetonitrile (ACN) | Common HPLC mobile phase, moderate polarity. | 81.6 |

| Dimethyl Sulfoxide (DMSO) | High polarity, excellent dissolving power for many compounds. | 189 | |

| N,N-Dimethylformamide (DMF) | High polarity, often used in synthesis. | 153 | |

| Acetone | Intermediate polarity, useful for washing and reactions. | 56.2 | |

| Polar Protic | Methanol (MeOH) | Capable of hydrogen bonding, common lab solvent. | 64.7 |

| Ethanol (EtOH) | Less polar than methanol, common in formulations. | 78.3 | |

| Water | The universal biological solvent; solubility is a key parameter. | 100 | |

| Nonpolar / Low Polarity | Toluene | Aromatic solvent, may interact with the phenyl ring. | 110.6 |

| Ethyl Acetate (EtOAc) | Moderate polarity ester, widely used in chromatography. | 77 |

| | Dichloromethane (DCM) | Halogenated solvent, effective for many organic compounds. | 39.8 |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[9]

-

Solvent Hazards: Be aware of the specific hazards associated with each solvent used. Many organic solvents are flammable and/or toxic.[12] Keep away from ignition sources.[11]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

Determining the solubility of this compound is a fundamental exercise in chemical characterization. By employing a systematic approach grounded in the principles of thermodynamic equilibrium, researchers can generate high-quality, reliable data. The detailed shake-flask protocol provided herein offers a robust and validated pathway to achieving this. The resulting solubility profile will be an invaluable asset, guiding future synthetic efforts, facilitating analytical method development, and informing critical decisions in the drug discovery and development pipeline.

References

- Vertex AI Search. (n.d.). Properties of Common Laboratory Solvents.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart.

- Prof. Murov's Orgsoltab. (n.d.). Common Organic Solvents: Table of Properties.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- ACS Publications. (2019, February 14). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- LookChem. (n.d.). Cas 236739-03-0, 1,4-Difluoro-2-(methylsulfonyl)benzene.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzene.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,4-Difluoronitrobenzene.

- Merck Millipore. (2024, July 2). SAFETY DATA SHEET - Benzene for analysis.

- Chevron Phillips Chemical. (n.d.). Safety Data Sheet - Benzene.

- ResearchGate. (2025, August 10). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K.

- PubChem. (n.d.). 1-Fluoro-4-(methylsulphonyl)benzene.

- Sigma-Aldrich. (n.d.). 1,2-Difluoro-4-(methylsulfonyl)benzene.

- Angene Chemical. (2021, May 1). Safety Data Sheet - 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. Cas 236739-03-0,1,4-Difluoro-2-(methylsulfonyl)benzene | lookchem [lookchem.com]

- 4. 1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S | CID 67994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. cpchem.com [cpchem.com]

An In-depth Technical Guide: The Electronic Effects of the Methylsulfonyl Group on a Fluorinated Aromatic Ring

Introduction: A Tale of Two Electron-Withdrawing Groups

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design.[1][2] Among the vast arsenal of functional groups, the methylsulfonyl (-SO₂CH₃) group and fluorine (-F) stand out for their profound ability to modulate the electronic properties of a molecule.[3] The methylsulfonyl group is a powerful electron-withdrawing group, primarily through a combination of inductive and resonance effects.[4][5] Fluorine, the most electronegative element, also exerts a strong inductive electron-withdrawing effect.[6] When these two entities are present on the same aromatic ring, their interplay creates a unique electronic environment with significant implications for reactivity, stability, and biological activity.[7][8] This guide provides an in-depth exploration of the nuanced electronic effects arising from the confluence of methylsulfonyl and fluoro substituents on an aromatic core.

Section 1: Deconstructing the Individual Electronic Contributions

To appreciate the synergistic or antagonistic interplay between the methylsulfonyl and fluoro groups, it is imperative to first understand their individual electronic influences on an aromatic ring.

The methylsulfonyl group is a strong electron-withdrawing entity due to two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[9][10][11]

-

Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a significant dipole, with the sulfur atom bearing a partial positive charge. This positive character strongly pulls electron density away from the attached aromatic ring through the sigma (σ) bond framework.[4][9]

-

Resonance Effect (-M): The sulfonyl group can participate in resonance by accepting pi (π) electrons from the aromatic ring into its vacant 3d orbitals.[12] This delocalization of π-electrons further depletes the electron density of the ring. The resonance effect is particularly pronounced when the methylsulfonyl group is at the para position relative to a reaction center or another substituent, as it can effectively delocalize a negative charge that develops during a reaction.[13]

The electron-withdrawing nature of the methylsulfonyl group is quantitatively captured by its Hammett substituent constant (σ). The σ value is a measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[14][15] The methylsulfonyl group has large, positive σ values, indicating its strong electron-withdrawing character. For instance, the Hammett constant for a meta-CH₃SO₂ group is around +0.615 to +0.65, while the para-CH₃SO₂ group has values ranging from +0.73 to +1.15, depending on the specific reaction.[12]

Fluorine's electronic influence on an aromatic ring is a classic example of competing inductive and resonance effects.[16]

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the σ-bond.[6][17] This effect deactivates the ring towards electrophilic aromatic substitution.[18]

-

Resonance Effect (+M): Despite its strong electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can be donated to the aromatic ring's π-system through resonance.[16][17] This +M effect increases the electron density at the ortho and para positions.

The net effect of fluorine on an aromatic ring is a deactivation towards electrophilic attack due to the dominance of its -I effect, but it is an ortho, para-director because of its +M effect.[16] The addition of fluorine atoms to an aromatic ring can also lead to a phenomenon termed "fluoromaticity," where the fluorine π-orbitals contribute to the overall stability of the ring system.[19][20]

Section 2: The Combined Electronic Effects on a Fluorinated Ring

When a methylsulfonyl group and one or more fluorine atoms are present on the same aromatic ring, their electronic effects are cumulative and can lead to a profoundly electron-deficient system. The precise nature of this interplay depends on the relative positions of the substituents.

Consider a model system, such as 1-fluoro-4-(methylsulfonyl)benzene. In this molecule, both the fluorine atom and the methylsulfonyl group withdraw electron density from the benzene ring via their inductive effects. The methylsulfonyl group also withdraws electron density through resonance. The fluorine atom, while inductively withdrawing, can donate electron density to the ring via resonance, but this effect is generally weaker than its inductive pull. The overall result is a significant decrease in the electron density of the aromatic ring, making it much less susceptible to electrophilic attack and more susceptible to nucleophilic aromatic substitution.[5]